Cinnoline-7-carboxamide is classified under heterocyclic compounds that contain nitrogen atoms in their ring structure. According to the Cooperative Patent Classification (CPC), compounds like cinnoline-7-carboxamide fall under subclass C07D, which includes organic compounds with at least one heterocyclic ring that does not comprise steroid, saccharide, or peptide moieties . The compound is recognized for its potential applications in pharmaceuticals, particularly due to its structural similarity to other biologically active compounds.
The synthesis of cinnoline-7-carboxamide can be achieved through several methods, often involving multi-step reactions. One common synthetic route begins with the formation of the cinnoline core, which can be synthesized via cyclization reactions involving isatin derivatives and aromatic aldehydes.
For example, starting from 6-bromoisatin, subsequent reactions with pyruvic acid and other reagents can yield various intermediates leading to the final product .
Cinnoline-7-carboxamide features a bicyclic structure characteristic of cinnolines. The molecular formula for cinnoline-7-carboxamide is , with a molecular weight of approximately 164.17 g/mol. The structure consists of a fused ring system containing two nitrogen atoms within the aromatic framework, contributing to its unique chemical properties.
Cinnoline-7-carboxamide can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action for cinnoline-7-carboxamide involves its interaction with specific biological targets within cells. Research suggests that compounds containing the cinnoline scaffold may inhibit certain enzymes or receptors associated with various diseases. For instance, they may interfere with pathways involved in inflammation or cancer progression by modulating enzyme activity or receptor signaling .
Cinnoline-7-carboxamide typically appears as a crystalline solid. Specific physical properties may include:
Chemical properties include:
Relevant data about its solubility and reactivity can be crucial for applications in drug formulation .
Cinnoline-7-carboxamide has potential applications in various scientific fields:
The ongoing research into cinnoline derivatives underscores their significance in medicinal chemistry and potential therapeutic uses .
Cinnoline derivatives have transitioned from synthetic curiosities to privileged scaffolds in drug discovery over the past century. The first notable therapeutic application emerged with the development of cinoxacin (Figure 3), a 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivative approved for urinary tract infections due to its potent gram-negative antibacterial activity [1]. This breakthrough validated cinnoline as a viable pharmacophore and stimulated research into structurally optimized derivatives. Between 2005-2019, significant medicinal chemistry efforts yielded compounds with expanded therapeutic profiles, including halogen-substituted cinnoline sulphonamides (e.g., compound 6) showing enhanced antifungal activity against Candida albicans and Aspergillus niger [1] [5]. The isolation of the first natural cinnoline derivative (2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline) from Cichorium endivia in 2011 further highlighted the scaffold's biological relevance [1]. Contemporary research has shifted toward targeted therapies, exemplified by cinnoline-based PI3K inhibitors (e.g., compound 25) demonstrating nanomolar enzymatic inhibition and micromolar cytotoxicity against tumor cell lines [3].
Cinnoline-7-carboxamide (molecular formula: C₉H₇N₃O; SMILES: O=C(N)C1C=CC2C(=NN=CC=2)C=1) represents a strategically optimized derivative within this scaffold [2]. The carboxamide moiety at the 7-position enhances hydrogen-bonding capacity critical for target engagement, while maintaining favorable physicochemical properties (molecular weight: 173.17 g/mol). Structure-activity relationship (SAR) studies reveal that:
Table 1: Structure-Activity Relationship Analysis of Cinnoline-7-Carboxamide Derivatives
Position | Modification | Biological Impact | Example Compound |
---|---|---|---|
C7 | Carboxamide | Enhanced H-bonding with kinase targets | Cinnoline-7-carboxamide |
C6/C8 | Halogen (Cl, Br) | Increased PI3K inhibition (IC₅₀: 56–264 nM) | Compound 25 [3] |
N1 | Acyl groups | Improved metabolic stability (t₁/₂ up to 114 min) | Compound 18a [4] |
C4 | Heterocyclic amines | Dual antimicrobial/anti-inflammatory activity | Compounds 14–18 [1] |
This SAR profile establishes cinnoline-7-carboxamide as a versatile scaffold for rational drug design, particularly for targeting nucleotide-dependent enzymes and microbial resistance mechanisms. Recent synthetic innovations, including microwave-assisted multi-component reactions, enable efficient generation of diversified libraries for lead optimization [7] [8].
Cinnoline-7-carboxamide exhibits distinct advantages and limitations relative to isosteric quinoline and isoquinoline carboxamides:
Binding Affinity: In human neutrophil elastase (HNE) inhibition, cinnoline derivatives (18a, IC₅₀ = 56 nM) demonstrate comparable potency to quinoline-based inhibitors but with improved aqueous stability (t₁/₂ = 114 min vs. quinoline's typical 30–60 min) [4]. This stability enhancement stems from reduced hydrolytic susceptibility of the diazine ring compared to quinolines' pyridine moiety.
Antimicrobial Spectrum: Cinnoline-7-carboxamides outperform isoquinoline analogs against resistant mycobacterial strains. Compound 19 (cinnolinone-3-sulphonamide) inhibits mycobacterial salicylate ligase (MbtA) at nanomolar concentrations (MIC = 2.3 µM under iron-deficient conditions), a potency attributed to the scaffold's ability to disrupt siderophore biosynthesis more effectively than isoquinoline congeners [1] [5].
Target Selectivity: Molecular docking reveals cinnoline derivatives exploit unique binding modes in kinase pockets. Unlike planar quinolines, cinnoline's asymmetric nitrogen orientation enables selective interactions with PI3Kγ isoform allosteric sites, reducing off-target effects observed with quinoline-based pan-PI3K inhibitors [3].
Table 2: Comparative Analysis of Heterocyclic Scaffolds in Medicinal Applications
Scaffold | HNE IC₅₀ (nM) | Antibacterial MIC Range | Metabolic Stability (t₁/₂) | Key Therapeutic Application |
---|---|---|---|---|
Cinnoline-7-carboxamide | 56 [4] | 2.3–25 µM [1] | 114 min [4] | PI3K inhibition, Antimycobacterial |
Quinoline | 44 (Sivelestat) | 5–50 µM | 30–60 min | Antimalarial, Kinase inhibition |
Isoquinoline | >500 | 10–100 µM | 45–90 min | Anticancer, Antipsychotic |
The cinnoline scaffold's balanced π-excess character (between electron-deficient pyridazine and electron-rich indole) enables unique electronic interactions with biological targets. This is exemplified in compound 20's exceptional anti-protozoal activity (EC₅₀ = 0.003 µM against P. falciparum), surpassing analogous quinolines by 10-fold [1]. These advantages position cinnoline-7-carboxamide as a complementary scaffold to classical N-heterocycles in addressing drug resistance challenges.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7